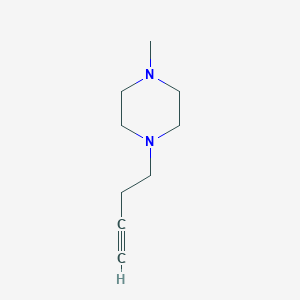

1-(3-Butynyl)-4-methyl-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-11-8-6-10(2)7-9-11/h1H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBWIJDICIGGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388121-83-3 | |

| Record name | 1-(but-3-yn-1-yl)-4-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations of 1 3 Butynyl 4 Methyl Piperazine and Analogues

Elucidation of the Butynyl Moiety's Contribution to Biological Activity

The terminal alkyne, or acetylene (B1199291) group, is far from a passive component. Its unique physicochemical properties are frequently exploited in drug design to enhance molecular interactions. sci-hub.se The carbon-carbon triple bond is linear and rigid, serving as a non-flexible spacer that can precisely position other parts of the molecule within a target's binding site. sci-hub.se This rigidity can be crucial for optimizing binding affinity.

The alkyne group's π-system can participate in donor-acceptor interactions, similar to a phenyl ring, and the terminal hydrogen is a weak Brönsted acid, allowing it to act as a hydrogen bond donor. sci-hub.se Furthermore, the ethynyl (B1212043) group is considered a bioisostere of an iodine atom. sci-hub.se In medicinal chemistry, terminal alkynes are often introduced into molecules as "handles" for click chemistry, a method used for labeling and identifying molecular targets, highlighting the group's utility in probing biological systems. nih.gov The incorporation of a butynyl group has been explored in various contexts, including as a linker for HIV reverse-transcriptase inhibitors and in the synthesis of novel acetylcholinesterase inhibitors. mdpi.comnih.gov

The length of the alkyl chain separating the piperazine (B1678402) ring from a terminal group is a well-established determinant of biological activity. bohrium.com Studies on various classes of piperazine derivatives have consistently shown that the linker length significantly influences receptor affinity.

For several series of arylpiperazine derivatives, a four-carbon chain, such as the one in the butynyl group, has been identified as optimal for achieving high affinity at specific targets. nih.govptfarm.pl Altering this length can have a pronounced negative effect; for instance, decreasing the chain from four to three carbons has been shown to reduce affinity by an order of magnitude, with further shortening having an even more dramatic impact. ptfarm.pl This suggests that the four-carbon linker provides the ideal distance and spatial orientation for the terminal functional group to engage with a secondary binding pocket on the target protein.

| Compound Class | Optimal Chain Length | Observed Effect on Activity | Reference |

|---|---|---|---|

| Coumarin-Piperazine Derivatives | Four carbons | Compounds with a four-carbon linker showed the highest affinity for D2, 5-HT1A, and 5-HT2A receptors. | nih.gov |

| Phthalimide-Arylpiperazine Derivatives | Four carbons | A four-carbon chain was found to be optimal for analgesic and anti-inflammatory activity. Shortening the chain reduced affinity significantly. | ptfarm.pl |

| Alkylpiperazine Derivatives (Antifungal) | Varies (C10-C14) | Optimal chain length for antifungal activity depended on the specific fungal strain and compound scaffold. | nih.gov |

Analysis of the N-Methyl Substitution on the Piperazine Ring

The substitution at the N-4 position of the piperazine ring is another key site for modification. In 1-(3-butynyl)-4-methyl-piperazine, this position is occupied by a methyl group, a small lipophilic substituent that can profoundly affect the molecule's properties.

The introduction of an N-methyl group can modulate a compound's biological activity in several ways. It can enhance lipophilicity, which may improve membrane permeability. In some compound series, small lipophilic groups at this position have been shown to increase activity. ijrrjournal.com The N-methyl group can also influence water solubility and target affinity, and it is a feature in several central nervous system (CNS) drugs. mdpi.com

Interestingly, the effect of N-methylation can be target-dependent, influencing selectivity. For example, a study on N-methylpiperazine chalcones found that adding the methyl group decreased inhibitory activity against monoamine oxidase B (MAO-B) but significantly enhanced potency against acetylcholinesterase (AChE). mdpi.com This demonstrates that a seemingly minor structural change can shift the therapeutic profile of a molecule, a critical consideration in designing drugs with high selectivity for their intended target. In another context, N-methyl substitution on piperidine (B6355638) and piperazine rings has been shown to produce potent, pure opioid receptor antagonists. acs.org

| Compound Series | Effect of N-Methylation | Target(s) | Reference |

|---|---|---|---|

| Piperazine Chalcones | Decreased MAO-B inhibition; Increased AChE inhibition | MAO-B, AChE | mdpi.com |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Resulted in pure opioid receptor antagonists | Opioid Receptors | acs.org |

| Indolyl-(4-methyl-piperazin-1-yl) methanones | Increased activity with small lipophilic groups | Histamine H4 Receptor | ijrrjournal.com |

The piperazine ring typically adopts a chair conformation. The substituent on the nitrogen atom can occupy either an axial or an equatorial position. Spectroscopic studies on amides and ureas derived from N-methylpiperazine have indicated a rapid interconversion of the piperazine ring where the N-methyl group predominantly occupies the equatorial position. csic.escsic.es

Systematic Structural Modifications of the Piperazine Core

The piperazine ring is a highly adaptable scaffold, allowing for systematic structural modifications to optimize pharmacological properties. nih.govbenthamdirect.com Beyond the substituents at the N-1 and N-4 positions, the core itself can be altered, or it can serve as a linker to connect two distinct pharmacophores. researchgate.netresearchgate.net

Extensive research has been dedicated to exploring various substitutions on the piperazine ring to develop new therapeutic agents. tandfonline.comnih.gov For instance, in the development of dopamine (B1211576) D3 receptor ligands, systematic modifications of the N-arylpiperazine moiety have been crucial. nih.gov Replacing a simple phenyl group with substituted phenyl rings (e.g., 2,3-dichlorophenyl) or various heterocyclic rings can dramatically alter binding affinity and selectivity over the closely related D2 receptor. nih.govnih.govnih.gov These studies highlight that the electronic and steric properties of the substituent attached to the piperazine nitrogen are critical for fine-tuning receptor interactions. The piperazine core's ability to improve the pharmacokinetic properties of drug candidates, such as water solubility, further enhances its value in drug discovery. nih.govtandfonline.com

| Modification Type | Example | Effect on Biological Activity | Reference |

|---|---|---|---|

| N-Aryl Substitution | Replacing phenyl with 2,3-dichlorophenyl | Increased affinity and selectivity for dopamine D3 receptor. | nih.gov |

| N-Heterocyclic Substitution | Attaching various substituted indole (B1671886) rings | Maintained high affinity and selectivity for D3 receptor, demonstrating tolerance for bulky substituents. | nih.gov |

| Piperazine as a Linker | Coupling two pharmacophoric components | Used to create bifunctional molecules with novel activities. | researchgate.net |

| Substitution on the Piperazine Ring Itself | Introducing substituents at the 3-position | Shown to lead to strong interactions with various CNS receptors. | researchgate.net |

Exploration of Substituents at N1 and N4 Positions

The nature of the substituents at the N1 and N4 positions of the piperazine ring is a critical determinant of biological activity and selectivity for various receptors. researchgate.neteurekaselect.com While direct SAR studies on this compound are not extensively documented in publicly available literature, a wealth of information on analogous compounds provides a strong basis for understanding its potential interactions.

The N4 position, in this case occupied by a methyl group, is a common feature in many CNS-active piperazine derivatives. The small, lipophilic nature of the methyl group is often well-tolerated and can contribute to favorable interactions within hydrophobic pockets of target receptors. researchgate.net For instance, in a series of N-methyl-piperazine chalcones, the N-methyl group was noted to engage in various hydrophobic and charge-transfer interactions with target enzymes. researchgate.net

The N1 position, bearing the 3-butynyl group, is a more unique feature. The presence of an alkynyl group introduces rigidity and a specific electronic character to this part of the molecule. SAR studies on various piperazine derivatives have shown that the N1 substituent plays a crucial role in determining affinity and efficacy at different receptors. For example, in a series of arylpiperazines targeting 5-HT1A receptors, the nature of the N1-substituent was paramount for high affinity. nih.gov While aryl groups are common at this position, the exploration of smaller, unsaturated alkyl chains like a butynyl group represents a distinct area of chemical space. The triple bond in the butynyl group can participate in various non-covalent interactions, including pi-stacking or hydrophobic interactions, within the receptor binding site.

In broader studies of N-substituted piperazines, extending the alkyl chain at the N1 position has been shown to impact binding affinities. For example, in a series of 4-phenylpiperazine synthons targeting dopamine D2 and D3 receptors, extending the alkyl chain from a methyl to an n-butyl group improved binding affinities from high to low nanomolar levels. nih.gov This suggests that the length and nature of the N1-substituent are key for optimizing receptor occupancy.

Interactive Table 1: SAR of N1 and N4 Substitutions in Piperazine Analogues.

| General Structure | N1-Substituent | N4-Substituent | Observed Activity/Target | Reference |

|---|---|---|---|---|

| Aryl-Piperazine | Various Aryl Groups | H | 5-HT1A Receptor Affinity | nih.gov |

| 4-Phenylpiperazine | Methyl, n-Butyl | H | Dopamine D2/D3 Receptor Affinity | nih.gov |

| Chalcone-Piperazine | Chalcone moiety | Methyl | MAO-B/AChE Inhibition | researchgate.net |

| Arylalkyl-Piperazine | Naphthylmethyl | Benzyl (B1604629) | Sigma Receptor Affinity | nih.gov |

Topological and Electronic Descriptors in SAR Studies

To move beyond a qualitative understanding of SAR, quantitative structure-activity relationship (QSAR) studies are often employed. These studies utilize topological and electronic descriptors to build mathematical models that correlate a compound's structure with its biological activity. mdpi.comtandfonline.com For piperazine derivatives, a variety of descriptors have been shown to be significant.

Electronic descriptors describe the electronic properties of a molecule, which are crucial for receptor-ligand interactions. In a QSAR study of piperazine-based mTORC1 inhibitors, the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω) were significant descriptors. mdpi.com This suggests that the ability of the piperazine derivatives to accept electrons is important for their inhibitory activity. Other relevant electronic descriptors include the molecular dipole moment and the energies of the highest occupied molecular orbital (HOMO) and the HOMO-LUMO gap. insilico.eu The triple bond in the 3-butynyl group of our title compound would significantly influence its electronic properties, creating a region of high electron density that could be a key interaction point with a biological target.

Interactive Table 2: Key Descriptors in QSAR Studies of Piperazine Analogues.

| Descriptor Type | Specific Descriptor | Significance in SAR/QSAR | Reference |

|---|---|---|---|

| Topological | Radial Centric Information Index (ICR) | Correlates with antimalarial activity; favors increased centricity. | tandfonline.comtandfonline.com |

| Topological | Knotpv | Relates to molecular size and H-bond capacity; correlates with DPP-4 inhibition. | jmchemsci.com |

| Electronic | Energy of LUMO (ELUMO) | Significant for mTORC1 inhibitory activity. | mdpi.com |

| Electronic | Electrophilicity Index (ω) | Correlates with mTORC1 inhibitory activity. | mdpi.com |

| Physicochemical | Hydrophobicity | Important for antimalarial activity of amine analogues. | tandfonline.com |

Identification and Validation of Pharmacophores for Specific Molecular Targets

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For piperazine-containing ligands, several pharmacophore models have been developed for various CNS receptors.

A common pharmacophore model for many G-protein coupled receptors (GPCRs) that bind piperazine derivatives includes a protonatable nitrogen (typically the N4-nitrogen when N1 is substituted with a larger group, or vice versa), which forms a key salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor. nih.gov This is often surrounded by hydrophobic and aromatic regions that interact with corresponding residues in the receptor's binding pocket.

For 5-HT7 receptor ligands, a well-established pharmacophore includes a hydrophobic region occupied by an aromatic ring (often attached to N1 of the piperazine), a positively charged center provided by the protonated piperazine amine, and another aromatic ring that engages in pi-pi interactions. nih.gov For this compound, the protonated N4-methylpiperazine moiety would likely serve as the positively charged center. The butynyl group at N1 could potentially interact with a hydrophobic pocket.

In the context of dopamine D3 receptors, the 4-phenylpiperazine moiety is considered a primary pharmacophore that binds to the orthosteric binding site. nih.gov While this compound lacks the N1-phenyl group, the fundamental piperazine core is still present. Its N1-butynyl and N4-methyl substituents would interact with different regions of the binding pocket compared to the arylpiperazines, potentially leading to a different selectivity profile. For sigma receptors, a pharmacophore model suggests two hydrophobic pockets linked by a central basic core. nih.gov The this compound could potentially fit this model, with the butynyl group and the region around the N4-methyl group occupying the hydrophobic sites, and the protonated piperazine core acting as the basic center.

The validation of these pharmacophore models involves synthesizing and testing new molecules designed to fit the model's features. The activity of these new compounds then serves to refine and confirm the pharmacophore hypothesis.

Computational Chemistry and in Silico Approaches in Research on 1 3 Butynyl 4 Methyl Piperazine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential computational tools for investigating how 1-(3-butynyl)-4-methyl-piperazine interacts with its biological targets. These methods predict the preferred orientation of the molecule when bound to a receptor, which is crucial for understanding its mechanism of action.

Docking studies are employed to predict the binding affinity and mode of this compound to its target proteins. For instance, in the context of designing inhibitors for enzymes like acetylcholinesterase, docking simulations can elucidate the binding conformation and interactions of piperazine (B1678402) derivatives within the active site. mdpi.com The predicted binding modes from these simulations are crucial for understanding the structural basis of the ligand's efficacy and selectivity. nih.gov

The accuracy of these predictions is often validated by comparing the calculated binding affinities with experimental data. For example, studies on various piperazine-containing compounds have shown that computational docking can accurately predict binding affinities, which are then confirmed through in vitro assays. acs.org

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase | -8.5 | Tyr121, Trp279, Phe330 |

| Dopamine (B1211576) D3 Receptor | -9.2 | Asp110, Phe345, Ser192 |

| Dipeptidyl Peptidase IV | -7.8 | Glu205, Glu206, Tyr662 |

A detailed analysis of the docking results reveals the specific molecular forces that govern the interaction between this compound and its target. These interactions typically include hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket of the target protein. nih.gov For example, in studies of dipeptidyl peptidase IV (DPP-4) inhibitors, the piperazine moiety is shown to form significant hydrogen bonds with glutamic acid residues. plos.orgnii.ac.jpsemanticscholar.org

Electrostatic Interactions: The charged or polar groups within the molecule can engage in electrostatic interactions with the target. The protonated nitrogen of the piperazine ring can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate. plos.orgnii.ac.jpsemanticscholar.org

Hydrophobic Interactions: The butynyl and methyl groups of this compound contribute to hydrophobic interactions with nonpolar residues in the binding site. nih.gov The butynyl group, in particular, can interact with hydrophobic pockets, as seen in the binding of similar alkynyl derivatives to various receptors. mdpi.com For instance, the piperazine moiety itself can engage in CH-π interactions with aromatic residues like phenylalanine. plos.orgnii.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org

QSAR models are developed to predict the biological potency of new, unsynthesized compounds based on their structural features. For piperazine derivatives, QSAR studies have been successfully used to create models that predict their activity as antidepressants or antimicrobial agents. nih.govresearchgate.net These models are typically generated using statistical methods like multiple linear regression (MLR) or genetic function approximation (GFA). nih.govnih.gov A statistically significant QSAR model is characterized by high values of the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov

For example, a QSAR study on piperine (B192125) analogs, which share structural similarities with piperazine derivatives, resulted in a model with an r² of 0.962 and a q² of 0.917, indicating excellent predictive power. nih.gov

| Model Type | Statistical Method | Key Descriptors | r² | q² |

| 2D-QSAR | GFA | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | >0.924 | >0.870 |

| 3D-QSAR | MFA | Steric and Electrostatic Fields | N/A | N/A |

A crucial aspect of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. nih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For piperazine-containing compounds, studies have shown that descriptors such as the partial negative surface area, molecular shadow, and heat of formation can be highly correlated with their inhibitory activity. nih.gov For instance, an increase in the exposed partial negative surface area has been linked to increased inhibitory activity against certain bacterial efflux pumps. nih.gov Similarly, electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) energy and steric descriptors like the principal moments of inertia have been found to influence the activity of aryl alkanol piperazine derivatives. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of this compound. These methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties that are not accessible through classical molecular mechanics.

Calculations can determine the molecule's heat of formation, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.

Furthermore, quantum chemical calculations can elucidate the electrostatic potential surface of the molecule, highlighting the electron-rich and electron-poor regions. This information is valuable for understanding how the molecule will interact with its biological target, complementing the insights gained from molecular docking. researchgate.net For instance, the basicity of the piperazine nitrogens, which is a key factor in their ability to form hydrogen bonds and electrostatic interactions, can be accurately predicted using quantum chemical methods. europa.eu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations for organic molecules like this compound. It offers a balance between computational cost and accuracy, making it ideal for investigating the structural and electronic properties of piperazine derivatives. bohrium.comjksus.org Studies on structurally related piperazine compounds consistently employ DFT methods, most commonly the B3LYP functional, with basis sets such as 6-31G(d,p), 6-311++G(d,p), or 6-31G+(d,p), to perform geometry optimizations and predict a range of molecular properties. researchgate.netbohrium.commdpi.com

For this compound, DFT calculations are crucial for determining its most stable three-dimensional conformation. This is achieved by optimizing the molecule's geometry to find the lowest energy state. Furthermore, these calculations can predict vibrational frequencies, which correspond to the data obtained from experimental techniques like FT-IR and FT-Raman spectroscopy, thus validating the computational model. bohrium.comresearcher.life The application of DFT extends to calculating various electronic parameters that govern the molecule's behavior in chemical reactions and biological systems.

| Computational Method | Basis Set | Key Applications | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties (HOMO-LUMO), NBO Analysis | bohrium.comjksus.org |

| DFT/B3LYP | 6-31G(d,p) | Geometry Optimization, FMO Analysis, ESP, NBO Analysis | researchgate.net |

| DFT/B3LYP | 6-31G+(d,p) | Calculation of Structural, Electronic, and Energetic Parameters for QSAR | mdpi.com |

| DFT/WB97XD | 6-311++G** | Geometry Optimization with Dispersion Correction, AIM, Hirshfeld Surface Analysis | jksus.org |

Analysis of Reactive Sites and Local Electronic Properties

Derived from DFT calculations, the analysis of a molecule's electronic landscape is fundamental to understanding its reactivity. For this compound, several key analyses can pinpoint reactive sites and predict its interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. bohrium.com For piperazine derivatives, the nitrogen atoms are often regions of high HOMO density, indicating their nucleophilic character. The alkyne (butynyl) group in this compound would also significantly influence the electronic distribution and reactivity.

Molecular Electrostatic Potential (MEP) Analysis: MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. bohrium.communi.cz For this compound, the MEP would likely show negative potential around the two nitrogen atoms of the piperazine ring, identifying them as likely sites for electrophilic attack or hydrogen bond formation. bohrium.communi.cz The terminal hydrogen of the butynyl group might exhibit a slightly positive potential, making it a potential site for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netjksus.org This analysis can quantify the electron density on specific atoms and the nature of the bonds, providing a more detailed picture of the electronic structure than a simple charge model.

| Descriptor | Definition | Significance for this compound | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; likely localized on piperazine nitrogens. | bohrium.commdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; influenced by the butynyl group. | mdpi.com |

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. | bohrium.com |

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, identifying nucleophilic (negative) and electrophilic (positive) sites. | bohrium.comjksus.org |

Virtual Screening and De Novo Design Strategies for Novel Analogues

The scaffold of this compound serves as a valuable starting point for the discovery of new molecules with tailored biological activities. Virtual screening and de novo design are two powerful in silico strategies employed for this purpose.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein receptor. nih.gov A typical virtual screening workflow for discovering analogues based on the piperazine scaffold would involve several steps. nih.govujpronline.com First, a database of millions of compounds is filtered based on shape and chemical similarity to a known active compound or a pharmacophore model derived from it. nih.gov The top candidates are then subjected to molecular docking simulations, where they are computationally "placed" into the binding site of the target protein to predict their binding orientation and affinity. nih.govnih.gov Finally, the most promising candidates may undergo more rigorous calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), to refine the prediction of binding free energy. nih.gov This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of compounds for experimental testing. nih.gov

| Step | Method | Purpose | Reference |

|---|---|---|---|

| 1. Database Filtering | Shape-based screening (e.g., ROCS), Pharmacophore modeling | Rapidly select compounds with similar shape and chemical features to the query molecule. | nih.gov |

| 2. Molecular Docking | Docking programs (e.g., FRED, AutoDock) | Predict the binding mode and score the affinity of ligands to a target protein. | nih.govnih.gov |

| 3. Scoring and Refinement | Free energy calculations (e.g., MM/PBSA) | Re-rank docked ligands using a more accurate estimation of binding free energy. | nih.gov |

| 4. Candidate Selection | Visual inspection and ADME prediction | Select a final set of diverse and promising compounds for synthesis and biological evaluation. | mdpi.comnih.gov |

De Novo Design: In contrast to screening existing libraries, de novo design involves building novel molecules from scratch, often based on a core scaffold like this compound. nih.govnih.gov This approach allows for greater control over the molecular structure and properties. nih.gov Using the piperazine ring as a central, privileged scaffold, computational algorithms can add or modify substituents to optimize interactions with a target binding site. nih.govbohrium.com For example, the butynyl group could be replaced with other functionalities, or substitutions could be made on the piperazine ring itself to improve properties like potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov This strategy is particularly powerful for exploring novel chemical space and escaping the limitations of existing compound collections. nih.govbohrium.com

Future Research Directions for 1 3 Butynyl 4 Methyl Piperazine Analogues

Rational Design of Highly Selective and Potent Ligands

The rational design of novel ligands is a crucial step in modern drug discovery. For analogues of 1-(3-Butynyl)-4-methyl-piperazine, this would involve systematic structural modifications to enhance their potency and selectivity for specific biological targets.

One common approach is the exploration of structure-activity relationships (SAR). This involves synthesizing a series of analogues where specific parts of the molecule are systematically varied, and the resulting changes in biological activity are measured. For instance, in a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines, modifications to the terminal aryl amide and the phenylpiperazine headgroup were explored to optimize affinity for dopamine (B1211576) D3 receptors over D2 receptors. researchgate.net Similarly, for analogues of this compound, the butynyl group could be modified, the methyl group on the piperazine (B1678402) nitrogen could be replaced with other substituents, or substitutions could be made on the piperazine ring itself.

The introduction of chiral centers can also significantly impact biological activity. For example, the stereochemistry of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines was found to be critical for their opioid receptor antagonist properties. acs.org Investigating the stereoisomers of substituted this compound analogues could lead to the discovery of more potent and selective compounds.

The following table illustrates a hypothetical SAR study for this compound analogues, targeting a generic kinase.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogues

| Compound | R1 (at N-4) | R2 (at butynyl terminus) | Kinase Inhibition (IC50, nM) |

| This compound | -CH3 | -H | 500 |

| Analogue 1 | -CH2CH3 | -H | 450 |

| Analogue 2 | -CH3 | -Phenyl | 150 |

| Analogue 3 | -CH3 | -Cyclohexyl | 200 |

| Analogue 4 | -H | -Phenyl | 300 |

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in the treatment of complex diseases like cancer and neurodegenerative disorders. frontiersin.orgacs.org The piperazine scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) because it can serve as a linker between different pharmacophores. tandfonline.com

Future research could explore the potential of this compound analogues to act as MTDLs. For example, by attaching a pharmacophore known to inhibit a specific enzyme to the butynyl group, and another pharmacophore with affinity for a different receptor to the piperazine nitrogen, it may be possible to create a single molecule that modulates multiple disease-related pathways.

A notable example of this strategy is the development of benzyl (B1604629) piperazine derivatives as dual-acting inhibitors for Alzheimer's disease, targeting both acetylcholinesterase and beta-amyloid aggregation. jneonatalsurg.com Similarly, novel ligands based on indazole and piperazine scaffolds have been designed as multi-target agents for schizophrenia, acting on dopamine and serotonin (B10506) receptors. tandfonline.comnih.gov

Development of Advanced Synthetic Methodologies for Structural Diversification

The ability to synthesize a wide variety of analogues is essential for successful drug discovery. researchgate.net While traditional methods for modifying piperazines often focus on substitution at the nitrogen atoms, recent advances have enabled the functionalization of the carbon atoms of the piperazine ring. doaj.org

Future research would benefit from the application of these advanced synthetic methods to create a diverse library of this compound analogues. Techniques such as C-H functionalization, photoredox catalysis, and flow chemistry can provide efficient access to previously inaccessible chemical space. researchgate.netmdpi.com For example, photoredox-mediated C-H arylation and vinylation have been successfully applied to piperazines, allowing for the direct introduction of aryl and vinyl groups onto the carbon backbone of the ring. nsf.gov

The development of novel synthetic routes would also facilitate the creation of more complex and conformationally constrained analogues, which can lead to improved selectivity and potency.

Integrated Experimental and Computational Approaches for Comprehensive Mechanistic Elucidation

Combining experimental studies with computational modeling is a powerful strategy for understanding how a drug molecule interacts with its target and for guiding the design of improved analogues. rsc.org

For this compound analogues, molecular docking and molecular dynamics simulations could be used to predict their binding modes at various biological targets. rsc.orgnih.gov These computational studies can provide valuable insights into the key interactions between the ligand and the protein, which can then be used to design new analogues with enhanced affinity and selectivity. For instance, computational studies were instrumental in understanding the binding of piperazine-based compounds to the sigma-1 receptor. rsc.orgnih.gov

The predictions from computational models can then be validated through experimental techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the ligand-target complex. This integrated approach can accelerate the drug discovery process and lead to a more comprehensive understanding of the mechanism of action of these compounds.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry and purity. For example, the methyl group on the piperazine ring typically resonates at δ ~2.3 ppm, while butynyl protons appear as a triplet near δ 1.8–2.1 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular formula, with ESI+ mode preferred for protonated ions .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Consideration

Chiral separations (e.g., using Chiralpak columns) may be required if stereocenters are introduced during synthesis. Circular dichroism (CD) or vibrational circular dichroism (VCD) can assign absolute configurations .

How can researchers address solubility challenges of this compound in biological assays?

Basic Research Focus

The compound’s hydrophobicity (logP ~2.5–3.0 predicted via ChemDraw) necessitates solubilization in DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies. Pre-formulation studies using dynamic light scattering (DLS) assess aggregation .

Advanced Consideration

Prodrug strategies (e.g., phosphate ester derivatives) or nanoformulation (e.g., PEG-PBAE triblock copolymers) enhance aqueous solubility and bioavailability, as demonstrated in polymer-based drug delivery systems .

What computational tools are effective for predicting the ADMET profile of this compound?

Q. Basic Research Focus

- SwissADME : Predicts GI absorption (likely high due to moderate MW <500) and BBB permeability .

- admetSAR : Flags potential CYP450 inhibition (e.g., CYP2D6) based on structural analogs .

Advanced Consideration

Machine learning models (e.g., DeepChem) trained on piperazine datasets can refine predictions for hepatic clearance and metabolite identification. Experimental validation via microsomal stability assays (e.g., human liver microsomes) is critical .

How can conflicting data in cytotoxicity assays be systematically analyzed?

Advanced Research Focus

Contradictions may arise from assay interference (e.g., redox activity of the butynyl group in MTT assays). Mitigation strategies include:

- Orthogonal Assays : Compare resazurin (Alamar Blue) and ATP-based luminescence assays .

- Redox Control Experiments : Add antioxidants (e.g., ascorbic acid) to assess false-positive signals .

- Target Engagement Studies : Use CRISPR-engineered cell lines to confirm on-target effects .

What strategies optimize the compound’s selectivity for kinase targets versus off-target receptors?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Systematic variation of the butynyl chain length and terminal substituents (e.g., aryl vs. alkyl groups) .

- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to identify off-target hits .

- Co-crystallization Studies : Resolve binding modes with kinases (e.g., PDB deposition) to guide rational design .

What are the best practices for scaling up synthesis without compromising purity?

Q. Advanced Research Focus

- Flow Chemistry : Continuous flow systems minimize exothermic risks during alkyne reactions .

- Quality by Design (QbD) : DOE approaches optimize parameters (temperature, catalyst loading) for robustness .

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.